BL-8040, also known as BL-8040 and 4F-benzoyl-TN14003, is a synthetic peptide classified as a CXC chemokine receptor 4 (CXCR4) antagonist. [, , ] It plays a significant role in scientific research, particularly in oncology and immunology, by disrupting the CXCL12/CXCR4 signaling axis. This axis is implicated in various physiological and pathological processes, including hematopoietic stem cell homing, immune cell trafficking, and tumor growth. [, ]
Motixafortide is a novel cyclic peptide that acts as an antagonist of the C-X-C motif chemokine receptor 4, commonly known as CXCR4. It has garnered attention for its role in mobilizing hematopoietic stem cells, particularly in the context of autologous stem cell transplantation for multiple myeloma patients. The compound is marketed under the name APHEXDA and received approval from the U.S. Food and Drug Administration on September 8, 2023, for use in combination with granulocyte colony-stimulating factor to enhance stem cell mobilization .
The synthesis of motixafortide involves several chemical reactions that create its unique cyclic structure. The compound's molecular formula is , and it has a complex structure that includes specific functional groups contributing to its biological activity .
The synthesis typically includes the following steps:
Motixafortide's structure is characterized by a cyclic arrangement of amino acids, which enhances its stability and receptor binding capabilities. The presence of specific aromatic groups, such as a 4-fluorobenzoyl group and a naphthalene derivative sidechain, plays a significant role in its interaction with the CXCR4 receptor .
The molecular structure can be represented by its InChIKey: JJVZSYKFCOBILL-KZGZZEQFSA-N, and it has a CAS Registry number of 664334-36-5. These identifiers are essential for referencing and sourcing chemical information about motixafortide.
Motixafortide primarily interacts with the CXCR4 receptor through competitive binding with its natural ligand, CXCL12. This interaction inhibits downstream signaling pathways that promote cell migration and proliferation.
The binding mechanism involves:
Motixafortide functions by occupying the binding site of CXCR4, effectively blocking its interaction with CXCL12. This inhibition leads to reduced mobilization of immune cells towards sites of inflammation or tumor growth.
Studies have shown that motixafortide maintains prolonged occupancy at the CXCR4 receptor following administration, which correlates with enhanced mobilization of CD34+ hematopoietic stem cells into peripheral blood . This effect can last for over 24 hours after a single subcutaneous injection.
Relevant data regarding these properties are crucial for understanding how motixafortide behaves in biological systems and how it can be effectively administered .
Motixafortide's primary application lies in hematology, specifically:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: